triethyl-[3-[4-(triethylazaniumyl)phenyl]propyl]azanium;diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
triethyl-[3-[4-(triethylazaniumyl)phenyl]propyl]azanium;diiodide: is a bioactive chemical compound known for its unique structure and properties. It is characterized by the presence of ammonium groups and diiodide ions, making it a significant compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of triethyl-[3-[4-(triethylazaniumyl)phenyl]propyl]azanium;diiodide typically involves the reaction of triethylamine with 3-(p-triethylammoniophenyl)propyl iodide under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a specific temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods: : In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and solvent concentration to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: : triethyl-[3-[4-(triethylazaniumyl)phenyl]propyl]azanium;diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the iodide ions are replaced by other halides or functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halide exchange reactions using halide salts or other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified ammonium groups.
Substitution: Substituted compounds with different halides or functional groups.
Scientific Research Applications
Chemistry: : The compound is used as a reagent in various chemical reactions and synthesis processes. Its unique structure makes it valuable in the development of new chemical entities and materials.
Biology: : In biological research, triethyl-[3-[4-(triethylazaniumyl)phenyl]propyl]azanium;diiodide is used to study cellular processes and interactions. It serves as a probe to investigate the effects of ammonium ions on cellular functions.
Medicine: Its bioactive properties make it a candidate for drug development and pharmaceutical research.
Industry: : In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes and products.
Mechanism of Action
The mechanism of action of triethyl-[3-[4-(triethylazaniumyl)phenyl]propyl]azanium;diiodide involves its interaction with molecular targets such as enzymes and receptors. The compound exerts its effects by binding to specific sites on these targets, leading to changes in their activity and function. The pathways involved in its action include signal transduction and metabolic pathways, which are crucial for cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
- AMMONIUM, (3-(p-TRIETHYLAMMONIOPHENYL)PROPYL)TRIETHYL-, DIBROMIDE
- AMMONIUM, (3-(p-TRIETHYLAMMONIOPHENYL)PROPYL)TRIETHYL-, DICHLORIDE
- AMMONIUM, (3-(p-TRIETHYLAMMONIOPHENYL)PROPYL)TRIETHYL-, DIFLUORIDE
Comparison: : Compared to its similar compounds, triethyl-[3-[4-(triethylazaniumyl)phenyl]propyl]azanium;diiodide is unique due to the presence of diiodide ions, which impart distinct chemical and physical properties. These properties include higher reactivity and specific interactions with biological targets, making it more suitable for certain applications in research and industry .
Properties
CAS No. |
63951-16-6 |
---|---|
Molecular Formula |
C21H40I2N2 |
Molecular Weight |
574.4 g/mol |
IUPAC Name |
triethyl-[3-[4-(triethylazaniumyl)phenyl]propyl]azanium;diiodide |
InChI |
InChI=1S/C21H40N2.2HI/c1-7-22(8-2,9-3)19-13-14-20-15-17-21(18-16-20)23(10-4,11-5)12-6;;/h15-18H,7-14,19H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
AGDVQHODLAMVPE-UHFFFAOYSA-L |
SMILES |
CC[N+](CC)(CC)CCCC1=CC=C(C=C1)[N+](CC)(CC)CC.[I-].[I-] |
Canonical SMILES |
CC[N+](CC)(CC)CCCC1=CC=C(C=C1)[N+](CC)(CC)CC.[I-].[I-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ammonium, (3-(p-triethylammoniophenyl)propyl)triethyl-, diiodide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.